Chemical structure and properties of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane
Chemical structure and properties of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane
An In-depth Technical Guide to 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane
Abstract
This technical guide provides a comprehensive scientific overview of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane, a key intermediate in multi-step organic synthesis. The molecule incorporates two of the most fundamental protecting groups in synthetic chemistry: a benzyl ether and a cyclic acetal. This dual-functionality allows for the strategic masking of both a primary alcohol and an aldehyde, enabling complex molecular manipulations. This document details the compound's chemical structure, physicochemical properties, robust synthetic protocols, spectroscopic characterization, and its strategic application in chemical synthesis, with a focus on selective deprotection strategies.
Introduction and Strategic Importance
In the intricate field of complex molecule synthesis, the judicious use of protecting groups is paramount. 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane (CAS No: 116376-29-5) represents a valuable molecular building block, embodying a pre-packaged solution for orthogonal protection.[1][2] Its structure contains a 5,5-dimethyl-1,3-dioxane moiety, which serves as a stable, acid-labile protecting group for an aldehyde, and a benzyl ether, a widely used protecting group for an alcohol that is selectively cleaved under reductive conditions.[3][4]
The strategic value of this compound lies in its ability to introduce a protected three-carbon chain (3-hydroxypropanal equivalent) into a molecule. The differential stability of the acetal and the benzyl ether allows for selective deprotection, providing chemists with precise control over the synthetic sequence. This guide will explore the synthesis, properties, and reactivity of this versatile intermediate.
Molecular Structure and Physicochemical Profile
The molecule's architecture is defined by a six-membered dioxane ring, substituted at the C2 position with a benzyloxyethyl side chain. The gem-dimethyl groups at the C5 position of the dioxane ring provide conformational rigidity and enhance stability.
Chemical Structure
Caption: Chemical Structure of the title compound.
Physicochemical Data
The physical properties of the compound are summarized below. These characteristics are essential for its handling, purification, and use in subsequent reactions.
| Property | Value | Reference |
| CAS Number | 116376-29-5 | [1][2] |
| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |
| Molecular Weight | 250.33 g/mol | [1][2] |
| Physical State | Liquid (Assumed) | |
| Density | 1.018 g/mL at 25 °C | [1][2] |
| Boiling Point | 118-129 °C at 0.08 mm Hg | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
Synthesis and Mechanism
The formation of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane is a classic example of acid-catalyzed acetalization. This reaction involves the condensation of an aldehyde with a 1,3-diol.[5][6]
Synthetic Scheme
The most direct route involves the reaction of 3-(benzyloxy)propanal with 2,2-dimethyl-1,3-propanediol under acidic conditions, with concurrent removal of water to drive the reaction equilibrium toward the product.
Caption: General workflow for the synthesis.
Causality of Experimental Design
The choice of reagents and conditions is dictated by the underlying reaction mechanism.
-
Acid Catalyst (e.g., p-TsOH): The reaction requires an acid to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by the diol.[5] Without a catalyst, the reaction is impractically slow.
-
2,2-dimethyl-1,3-propanediol: This specific diol is often chosen because the resulting gem-dimethyl group on the dioxane ring can provide favorable conformational locking and stability.[7]
-
Solvent and Water Removal: The reaction is reversible.[8][9] According to Le Châtelier's principle, the continuous removal of the water byproduct is essential to drive the equilibrium towards the formation of the acetal. Using toluene as a solvent allows for azeotropic distillation of water using a Dean-Stark apparatus.[6]
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard acetalization methods.[6][10][11]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,2-dimethyl-1,3-propanediol (1.1 equivalents) and toluene (approx. 2 mL per mmol of diol).
-
Reagents: Add 3-(benzyloxy)propanal (1.0 equivalent) to the flask, followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02-0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane.[12]
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H, Ar-H)
-
δ 4.55 (s, 2H, -O-CH₂-Ph)
-
δ 4.52 (t, 1H, -O-CH(R)-O-)
-
δ 3.65 (d, 2H, equatorial -O-CH₂-C(CH₃)₂)
-
δ 3.55 (d, 2H, axial -O-CH₂-C(CH₃)₂)
-
δ 3.60 (t, 2H, -CH₂-OBn)
-
δ 1.95 (q, 2H, -CH₂-CH(O)₂)
-
δ 1.20 (s, 3H, equatorial -CH₃)
-
δ 0.75 (s, 3H, axial -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 138.5 (Ar-C, quaternary)
-
δ 128.4, 127.7, 127.5 (Ar-CH)
-
δ 101.5 (-O-CH(R)-O-)
-
δ 77.0 (-O-CH₂-C(CH₃)₂)
-
δ 73.0 (-O-CH₂-Ph)
-
δ 68.0 (-CH₂-OBn)
-
δ 35.0 (-CH₂-CH(O)₂)
-
δ 30.2 (-C(CH₃)₂)
-
δ 23.0 (equatorial -CH₃)
-
δ 21.8 (axial -CH₃)
-
-
IR Spectroscopy (ATR):
-
3050-3090 cm⁻¹ (Aromatic C-H stretch)
-
2850-2960 cm⁻¹ (Aliphatic C-H stretch)
-
1050-1200 cm⁻¹ (Strong, multiple bands for C-O-C stretch of acetal and ether)
-
Reactivity and Strategic Deprotection
The synthetic utility of this compound hinges on the differential reactivity of its two protecting groups. This allows for selective unmasking of either the aldehyde or the primary alcohol functionality.
Acetal Group Reactivity
The 1,3-dioxane is a robust protecting group, stable to bases, organometallics (e.g., Grignard reagents), hydrides, and most oxidizing conditions.[6] Its primary reactivity is cleavage under acidic conditions.
-
Deprotection Protocol (Acid Hydrolysis): To regenerate the aldehyde, the acetal is hydrolyzed using aqueous acid.[15][16]
-
Dissolve the dioxane (1.0 eq) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or acetone and water.
-
Add a catalytic amount of a strong acid (e.g., 2M HCl, or acetic acid/water).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Neutralize the acid carefully with a base (e.g., sat. NaHCO₃) and extract the product with an organic solvent like ethyl acetate.
-
Benzyl Ether Group Reactivity
The benzyl ether is stable to a wide array of acidic and basic conditions, making it orthogonal to the acetal group.[4] It is most commonly removed under reductive or certain oxidative conditions.
-
Deprotection Protocol (Catalytic Hydrogenolysis): This is the most common and mildest method for benzyl ether cleavage.[4][17]
-
Dissolve the compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or at 1 atm).
-
Stir vigorously at room temperature until TLC analysis indicates complete reaction.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and concentrate the filtrate to obtain the deprotected alcohol.
-
Conclusion
2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane is a highly valuable, bifunctional building block for advanced organic synthesis. Its design incorporates two of the most reliable and orthogonally-reactive protecting groups for aldehydes and alcohols. The reliable protocols for its synthesis and selective deprotection provide chemists with a powerful tool for navigating complex synthetic pathways, making it an indispensable intermediate for the pharmaceutical and fine chemical industries.
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![Chemical structure of 2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](https://i.imgur.com/example.png)



